Macrolactin E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,17E,19E,24R)-8,14-dihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaene-2,16-dione |
InChI |
InChI=1S/C24H32O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-21,23,25,27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21-,23+/m1/s1 |
InChI Key |
SFYNFGJVYUKJLQ-OREVBMFVSA-N |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/C(=O)C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O |
Canonical SMILES |
CC1CCCC=CC=CC(=O)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O |
Synonyms |
macrolactin E |
Origin of Product |
United States |
Origin, Isolation, and Fermentation Strategies for Macrolactin E Production
Microbial Producers and Natural Habitats of Macrolactin E
Macrolactins, including this compound, are secondary metabolites produced by a variety of microorganisms found in diverse environments, from deep-sea sediments to terrestrial soils. biorxiv.orgfrontiersin.org These compounds are synthesized via polyketide synthases, enzymes widely distributed among bacteria. biorxiv.org
Marine Bacterial Sources (e.g., Bacillus species)
The initial discovery of macrolactins was from a deep-sea marine bacterium. frontiersin.org Since then, numerous marine-derived bacteria, particularly those belonging to the genus Bacillus, have been identified as prolific producers of these compounds. researchgate.netmdpi.comresearchgate.net Species such as Bacillus subtilis and Bacillus amyloliquefaciens isolated from various marine environments, including deep-sea sediments and the Arctic, are known to produce a range of macrolactins. mdpi.comresearchgate.netmdpi.commdpi.comnih.govmdpi.com For instance, Bacillus subtilis B5, sourced from a 3000-meter deep-sea sediment in the Pacific Ocean, has been a source of several macrolactin derivatives. researchgate.netnih.govmdpi.com The marine environment, with its unique conditions, is considered a rich reservoir for discovering novel macrolactin-producing microorganisms. researchgate.net
Terrestrial Microbial Isolates (e.g., Bacillus amyloliquefaciens, Bacillus subtilis, Bacillus polyfermenticus, Actinomadura sp.)
While marine environments are a primary source, terrestrial microorganisms also contribute significantly to the diversity of macrolactin producers. frontiersin.orgfrontiersin.org Soil microbes, in particular, have been identified as a reservoir for antibiotic production. frontiersin.orgfrontiersin.org Bacillus amyloliquefaciens NJN-6, isolated from the rhizosphere of a banana plant, is a notable example of a terrestrial bacterium that produces macrolactins. frontiersin.org Other terrestrial species, including Bacillus subtilis and Bacillus polyfermenticus, have also been reported as macrolactin producers. researchgate.netjmb.or.kr The isolation of macrolactins from these terrestrial sources highlights their widespread distribution in different ecological niches. nih.gov
Isolation and Purification Methodologies
The extraction and purification of this compound from fermentation broths involve a multi-step process designed to separate the target compound from a complex mixture of other metabolites.
Extraction Techniques from Fermentation Broth
The initial step in isolating macrolactins typically involves separating the cell-free supernatant from the microbial culture through centrifugation. frontiersin.orgjmb.or.kr The supernatant is then often subjected to solvent extraction using organic solvents like ethyl acetate (B1210297) after adjusting the pH. jmb.or.kr Another common technique is the use of resin absorption, which helps in removing impurities. frontiersin.org For instance, a study on Bacillus amyloliquefaciens NJN-6 utilized resin absorption followed by acid precipitation to remove lipopeptide impurities. frontiersin.org
Chromatographic Separation Approaches (e.g., HPLC)
Following initial extraction, various chromatographic techniques are employed for further purification. Column chromatography, often using ODS (octadecylsilane) silica (B1680970) gel, is a common method for initial fractionation. mdpi.comjmb.or.kr High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a crucial tool for the final purification of macrolactins, yielding highly pure compounds. mdpi.comfrontiersin.orgjmb.or.kr The use of a C18 reversed-phase column with a gradient solvent system is a frequently reported method for achieving high-purity separation of macrolactin compounds. tandfonline.com
Fermentation Process Optimization for Enhanced Macrolactin Production
Maximizing the yield of this compound requires careful optimization of the fermentation process. This involves manipulating various physical and chemical parameters of the culture environment.
Response Surface Methodology (RSM) has proven to be an effective statistical tool for optimizing fermentation conditions for macrolactin production. nih.gov Key parameters that are often optimized include the composition of the culture medium (e.g., carbon and nitrogen sources), pH, temperature, aeration (rotation speed), and inoculum size. nih.govglobalresearchonline.net For example, a study on Bacillus amyloliquefaciens ESB-2 identified peptone, medium volume, and temperature as significant factors affecting macrolactin A production. nih.gov Through optimization, the production of macrolactins can be significantly enhanced, making the process more efficient and economically viable. nih.gov The incubation period is another critical factor, with studies showing that macrolactin production can vary significantly over time. globalresearchonline.net
| Parameter | Optimized Value/Range | Reference |
| Carbon Source | Sucrose | globalresearchonline.net |
| Nitrogen Source | Peptone (14.8 mg/mL) | nih.gov |
| Temperature | 26.3 °C | nih.gov |
| Initial pH | 6.0 | nih.gov |
| Medium Volume | 72.4% | nih.gov |
| Rotation Speed | 150 r/min | nih.gov |
| Inoculation | 5% | nih.gov |
| Incubation Period | 2-3 days | nih.govglobalresearchonline.net |
Influence of Media Components and Nutrient Supplementation
The composition of the fermentation medium plays a pivotal role in the biosynthesis of macrolactins. The availability of specific carbon and nitrogen sources, as well as essential minerals, can significantly impact the final product yield.
Peptone, Yeast Extract, and Glucose:
Research has demonstrated that the concentrations of peptone, yeast extract, and glucose are critical variables in the production of macrolactins. In a study on Bacillus amyloliquefaciens ESB-2, peptone was identified as a significant factor influencing the production of Macrolactin A. nih.gov An optimal concentration of 14.8 mg/mL of peptone, along with 1 mg/mL of yeast extract, was found to be most effective. nih.gov Glucose, a primary carbon source, also plays a crucial role. For instance, increasing glucose concentration from 50 g/L to 70 g/L in a fermentation of an evolved Bacillus siamensis strain resulted in a 71.04% improvement in macrolactin production. nih.gov
The choice of nitrogen source is also a key determinant of macrolactin yield. Studies on Bacillus subtilis have shown that different nitrogen sources can have a strong influence on productivity. nih.gov For example, when various nitrogen sources such as peptone, yeast extract, soybean meal, and beef extract were tested, some were found to be more conducive to macrolactin production than others. nih.gov Similarly, in the fermentation of Bacillus sp. ZJ318 for Macrolactin J production, (NH4)2SO4 was identified as the most effective nitrogen source. researchgate.net
Interactive Data Table: Effect of Media Components on Macrolactin Production
Below is an interactive table summarizing the effects of different media components on macrolactin production based on various studies.
| Producing Strain | Media Component | Concentration | Effect on Production | Reference |
| Bacillus amyloliquefaciens ESB-2 | Peptone | 14.8 mg/mL | Optimal for Macrolactin A production | nih.gov |
| Bacillus amyloliquefaciens ESB-2 | Yeast Extract | 1 mg/mL | Optimal for Macrolactin A production | nih.gov |
| Bacillus siamensis A72 (evolved strain) | Glucose | 70 g/L | 71.04% improvement in macrolactins | nih.gov |
| Bacillus subtilis | Faeces bombycis | Not specified | Best nitrogen source for Macrolactin A | nih.gov |
| Bacillus sp. ZJ318 | (NH4)2SO4 | Not specified | Best nitrogen source for Macrolactin J | researchgate.net |
Effects of Environmental Parameters
The physical and chemical environment of the fermentation process must be carefully controlled to maximize macrolactin production. Key parameters include temperature, pH, and agitation speed.
Temperature, pH, and Rotation Speed:
Temperature has been identified as a critical factor affecting macrolactin production. For Bacillus amyloliquefaciens ESB-2, the optimal temperature for Macrolactin A production was found to be 26.3 °C. nih.gov This indicates that even slight deviations from the optimal temperature can lead to a significant reduction in yield.
The initial pH of the culture medium also has a substantial impact. An initial pH of 6.0 was determined to be optimal for Macrolactin A production by B. amyloliquefaciens ESB-2. nih.gov During fermentation, the pH of the medium can change, and these fluctuations can affect enzyme activity and nutrient uptake, thereby influencing macrolactin synthesis. For example, in the cultivation of Bacillus amyloliquefaciens X030, the pH initially dropped before rising, and this change was observed to have an effect on antibacterial activity. nih.gov
Agitation, or rotation speed, is another important parameter that influences aeration and nutrient distribution within the fermenter. For the production of antagonistic substances by Bacillus amyloliquefaciens NJN-6, a rotation speed of 170 rpm was used. frontiersin.org In another study with B. amyloliquefaciens ESB-2, a rotation speed of 150 r/min was part of the optimized conditions for Macrolactin A production. nih.gov
Interactive Data Table: Effects of Environmental Parameters on Macrolactin Production
The following table provides a summary of the optimal environmental parameters for macrolactin production from different studies.
| Producing Strain | Parameter | Optimal Value | Effect on Production | Reference |
| Bacillus amyloliquefaciens ESB-2 | Temperature | 26.3 °C | Maximum Macrolactin A production | nih.gov |
| Bacillus amyloliquefaciens ESB-2 | Initial pH | 6.0 | Maximum Macrolactin A production | nih.gov |
| Bacillus amyloliquefaciens NJN-6 | Rotation Speed | 170 rpm | Production of antagonistic substances | frontiersin.org |
| Bacillus amyloliquefaciens ESB-2 | Rotation Speed | 150 r/min | Maximum Macrolactin A production | nih.gov |
Strain Improvement Strategies for Increased Yield
In addition to optimizing fermentation conditions, enhancing the intrinsic productive capabilities of the microbial strain is a powerful strategy for increasing macrolactin yields. This can be achieved through methods such as mutant selection and the One Strain, Many Compounds (OSMAC) strategy.
Mutant Selection and OSMAC Strategy:
Mutant selection involves subjecting the producing strain to mutagens or selective pressures to generate variants with improved characteristics. For instance, adaptive laboratory evolution using saline stress as a selective pressure was successfully used to engineer a mutant strain of Bacillus siamensis with enhanced macrolactin production. nih.gov This evolved strain showed a significant increase in macrolactin yield compared to the parent strain. nih.gov Genome sequencing of this mutant revealed a specific mutation responsible for the improved production. nih.gov
The OSMAC (One Strain, Many Compounds) strategy is based on the principle that a single microbial strain has the genetic potential to produce a variety of secondary metabolites, but many of these biosynthetic gene clusters are not expressed under standard laboratory conditions. nih.gov By systematically altering cultivation parameters such as media composition, temperature, and pH, it is possible to activate these silent gene clusters and induce the production of novel or higher quantities of desired compounds. nih.govmdpi.com This strategy has been successfully employed to isolate new macrolactin derivatives. mdpi.com For example, two new compounds, including a macrolactin, were isolated from the marine-derived Bacillus subtilis sp. 18 by applying the OSMAC strategy. nih.gov This approach not only helps in discovering new molecules but can also be used to enhance the production of known compounds like this compound by identifying the specific culture conditions that favor its biosynthesis. mdpi.com
Biosynthetic Pathways and Genetic Insights into Macrolactin E Formation
Polyketide Synthase (PKS) Mediated Biosynthesis
Macrolactins are a class of 24-membered lactone natural products produced primarily by marine-derived microorganisms. nih.govnih.gov Their carbon skeleton is assembled through a Type I polyketide synthase pathway. nih.govnih.govresearchgate.net This biosynthetic machinery utilizes simple acetate (B1210297)/malonate building blocks to construct the complex macrolactone ring. nih.govacs.orgresearchgate.net Feeding experiments using ¹³C-labeled acetate have confirmed that it serves as the sole precursor for the macrolactin backbone, with the labeling pattern being consistent with the proposed PKS-mediated assembly. nih.govacs.orgresearchgate.net
The PKS system responsible for macrolactin synthesis is a modular Type I PKS. nih.govacs.org A notable feature of this system is its trans-acyltransferase (AT) architecture. nih.govacs.orgresearchgate.net Unlike typical modular PKS systems where each module contains its own AT domain to load the appropriate extender unit (malonyl-CoA), the macrolactin PKS utilizes a discrete, standalone AT enzyme that acts iteratively, supplying the malonyl-CoA extender units to all extension modules. nih.govnih.govacs.org This AT-less type I modular PKS pathway is responsible for assembling the entire polyketide chain that will ultimately form the macrolactin core. nih.govnih.gov
The genetic blueprint for macrolactin production is encoded within a dedicated biosynthetic gene cluster (BGC). In the bacterium Bacillus amyloliquefaciens FZB42, this cluster is known as the pks2 operon, which was identified as the source of macrolactins through gene deletion experiments. nih.govnih.gov This cluster is also referred to as the mln gene cluster. nih.gov A homologous and co-linear gene cluster, designated bmm, has been identified in the marine-derived bacterium Bacillus methylotrophicus B-9987. nih.gov
These clusters are comprised of nine core genes, termed mlnA-I or bmmA-I. nih.gov These genes encode the enzymatic machinery required for the synthesis of the macrolactin A backbone. The function of each gene has been proposed based on sequence analysis and homology to other PKS systems. nih.gov
| Gene | Encoded Protein/Function |
| mlnA/bmmA | Encodes the discrete trans-acyltransferase (AT) responsible for iteratively loading malonyl-CoA onto the PKS modules. nih.gov |
| mlnB-H/bmmB-H | Encode the 11 PKS modules that catalyze the 11 successive Claisen condensations to elongate the polyketone chain. nih.gov |
| mlnI/bmmI | Contains the thioesterase (TE) domain which catalyzes the final release and macrolactonization of the polyketide chain. researchgate.net |
The process begins with a starter unit, likely acetate, and proceeds through 11 rounds of elongation, each adding a malonyl unit. researchgate.net The domains within the PKS modules (ketosynthase, acyl carrier protein, ketoreductase, dehydratase, etc.) dictate the processing of the growing chain at each step. researchgate.net Finally, the terminal thioesterase domain mediates the cyclization of the linear polyketide chain to form the characteristic 24-membered lactone ring of macrolactin A. nih.gov
Post-Polyketide Tailoring Modifications and Structural Diversification
Following the synthesis of the core macrolactin A scaffold by the PKS machinery, a variety of post-PKS modifications occur. These "tailoring" reactions, which include epoxidation, glycosylation, and acylation, are responsible for the structural diversity observed within the macrolactin family, leading to the formation of derivatives like Macrolactin E. nih.govnih.govresearchgate.net These modifications can significantly influence the biological activity of the compounds. nih.govmdpi.com
Epoxidation is a key tailoring step in the biosynthesis of some macrolactins. For instance, 7,13-epoxy macrolactin A has been isolated from marine-derived Bacillus subtilis. nih.gov The introduction of an epoxy ring can enhance the anti-inflammatory activity of the molecule. nih.gov While the specific enzymes responsible for epoxidation within the macrolactin pathway have not been fully characterized, this type of reaction in other natural product biosyntheses is often catalyzed by cytochrome P450 monooxygenases or flavin-dependent monooxygenases. mdpi.com These enzymes activate molecular oxygen to introduce an oxygen atom across a double bond in the polyketide backbone.
Glycosylation and acylation are common tailoring modifications that further diversify the macrolactin structure. nih.govnih.gov
Glycosylation: The attachment of sugar moieties is catalyzed by glycosyltransferases (GTs). In Bacillus methylotrophicus B-9987, three GT genes, bmmGT1, bmmGT2, and bmmGT3, were identified. nih.gov In vitro studies have shown that these enzymes can transfer glucosyl groups to various hydroxyl positions on the macrolactin ring. nih.gov For example, BmmGT2 can transfer a glucose unit to the 15-OH group of macrolactin A to produce macrolactin C, or to the 7-OH group of this compound to generate 7-O-glucosyl this compound. nih.gov This demonstrates the role of glycosylation in creating different macrolactin analogues.
Acylation: Acyl groups, such as malonyl or succinyl groups, can be attached to the macrolactin core. Metabolites like 7-O-malonyl-macrolactin A and 7-O-succinyl-macrolactin A have been identified from Bacillus amyloliquefaciens FZB42. nih.govacs.orgresearchgate.net These acylation events are catalyzed by acyltransferases, which use activated acyl donors (e.g., malonyl-CoA or succinyl-CoA) to modify hydroxyl groups on the macrolactone ring.
| Modification Type | Key Enzymes (Examples) | Resulting Compounds (Examples) |
| Glycosylation | BmmGT1, BmmGT2 nih.gov | Macrolactin C, 7-O-glucosyl this compound nih.gov |
| Acylation | Acyltransferases | 7-O-malonyl macrolactin A, 7-O-succinyl macrolactin A nih.gov |
| Epoxidation | Monooxygenases (putative) | 7,13-epoxy macrolactin A nih.gov |
The modular nature of the PKS system and the activity of the tailoring enzymes provide a powerful platform for combinatorial biosynthesis. nih.govresearchgate.netkorea.ac.kr By manipulating the genes involved in macrolactin biosynthesis, it is possible to create novel, "unnatural" analogues with potentially improved or altered biological activities. nih.gov
Strategies for generating this diversity include:
Enzyme promiscuity: Tailoring enzymes, particularly glycosyltransferases like BmmGT1, have shown broad substrate flexibility. nih.govnih.gov They can attach different sugar moieties or even glycosylate other classes of natural products, making them valuable biocatalytic tools for generating diverse compound libraries. nih.gov
Gene expression: Overexpression or introduction of specific tailoring enzyme genes into a macrolactin-producing host can lead to the production of new derivatives. For instance, the characterization of BmmGT1 led to the generation of five novel macrolactin analogues. nih.gov
Metabolic Engineering: Modifying the PKS modules themselves, for example, by inactivating specific domains (like a dehydratase or ketoreductase) or swapping entire modules, could theoretically lead to predictable changes in the polyketide backbone structure.
These combinatorial approaches are crucial for exploring the structure-activity relationships of macrolactins and for developing new therapeutic agents. nih.govkorea.ac.kr
Genetic Engineering Approaches in Macrolactin-Producing Strains
Genetic engineering has emerged as a powerful tool for the targeted manipulation of biosynthetic pathways in macrolactin-producing microorganisms, primarily species of Bacillus. These approaches are aimed at both increasing the production titers of desired macrolactins and generating novel analogues with potentially improved or unique biological activities.
Manipulation of Gene Clusters for Enhanced Production
The production of macrolactins, including this compound, is often limited by the complex regulation of their biosynthetic gene clusters. Genetic engineering strategies focus on overcoming these limitations to enhance yield. While specific studies detailing the enhanced production of this compound are not extensively documented, strategies that have been successfully applied to other macrolactins and secondary metabolites in Bacillus species provide a clear roadmap for potential application.
One primary strategy involves the overexpression of key genes within the macrolactin biosynthetic gene cluster. For instance, the overexpression of the trans-acyltransferase gene has been shown to increase the production of Macrolactin A. nih.gov Similarly, enhancing the expression of phosphopantetheinyl transferase, an enzyme essential for the activation of the polyketide synthase (PKS) machinery, has also led to improved yields of Macrolactin A. nih.gov These approaches could theoretically be applied to the this compound biosynthetic pathway to boost its production.
Promoter engineering is another potent strategy for enhancing the transcription of biosynthetic gene clusters. nih.govnih.gov This involves replacing native promoters with stronger, constitutively active, or inducible promoters to drive higher levels of gene expression. nih.govnih.gov The use of CRISPR/Cas9 and other genome editing tools has greatly facilitated the precise and efficient implementation of promoter engineering in various industrial microorganisms. nih.govnih.gov By applying these techniques to the this compound gene cluster, it may be possible to significantly increase its production.
Metabolic engineering of the host strain, such as Bacillus subtilis, represents a broader approach to improving the production of desired compounds. nih.govrwth-aachen.defrontiersin.org This can involve redirecting the flow of primary metabolites towards the biosynthesis of macrolactin precursors, deleting competing metabolic pathways, and optimizing the cellular environment for secondary metabolite production. nih.govrwth-aachen.defrontiersin.org
| Genetic Engineering Strategy | Description | Potential Application to this compound Production |
|---|---|---|
| Overexpression of Key Biosynthetic Genes | Increasing the copy number or transcriptional level of specific genes within the biosynthetic gene cluster that are predicted to be rate-limiting. | Overexpression of the polyketide synthase (PKS) modules specific to this compound biosynthesis or essential tailoring enzymes. |
| Promoter Engineering | Replacing the native promoters of the macrolactin gene cluster with stronger or more favorably regulated promoters to enhance transcription. | Introduction of strong constitutive promoters upstream of the this compound biosynthetic operon using CRISPR/Cas9-mediated gene editing. |
| Metabolic Engineering of Host Strain | Modifying the host's metabolic pathways to increase the supply of precursors for macrolactin biosynthesis and eliminate competing pathways. | Engineering Bacillus subtilis to enhance the pool of malonyl-CoA and other precursor molecules required for polyketide synthesis. |
| Ribosome Engineering | Altering ribosomal components to affect translational fidelity and efficiency, which can indirectly influence secondary metabolite production. | Introduction of mutations in ribosomal protein genes of the producing strain to potentially trigger a metabolic shift towards this compound production. |
Targeted Modifications for Structural Diversification and Novel Analogue Generation
Combinatorial biosynthesis, which involves the genetic manipulation of biosynthetic pathways, offers a powerful approach to generate novel macrolactin analogues that may not be accessible through traditional chemical synthesis. nih.gov This is achieved by altering the structure of the polyketide backbone or by modifying the post-PKS tailoring steps.
A key strategy for structural diversification is the targeted modification of tailoring enzymes, such as glycosyltransferases. These enzymes are responsible for attaching sugar moieties to the macrolactin core, a modification that can significantly impact biological activity. Research has demonstrated that specific glycosyltransferases exhibit a degree of substrate flexibility, allowing them to act on different macrolactin scaffolds.
For example, the glycosyltransferase BmmGT2 has been shown to utilize this compound as a substrate. nih.gov When this compound is provided as a sugar acceptor, BmmGT2 can transfer a glucosyl group to the 7-hydroxyl position, resulting in the formation of a novel analogue, 7-O-glucosyl this compound. nih.govresearchgate.net This demonstrates the potential of using tailoring enzymes to generate new derivatives of this compound with altered properties.
Further diversification can be achieved by introducing genes for other tailoring enzymes, such as those responsible for acylation, epoxidation, or hydroxylation, from different biosynthetic pathways into a macrolactin-producing strain. nih.govnih.gov This approach could lead to the creation of a diverse library of novel this compound analogues for biological screening.
| Modification Strategy | Enzyme/Gene Target | Generated Novel Analogue | Reference |
|---|---|---|---|
| Glycosylation | BmmGT2 (Glycosyltransferase) | 7-O-glucosyl this compound | nih.govresearchgate.net |
| Acylation (Hypothetical) | Acyltransferases from other pathways | Acylated this compound derivatives | - |
| Epoxidation (Hypothetical) | Epoxidases from other pathways | Epoxidized this compound derivatives | - |
| Hydroxylation (Hypothetical) | Hydroxylases from other pathways | Hydroxylated this compound derivatives | - |
Synthetic Chemistry and Analogue Development of Macrolactin E
Total Synthesis Methodologies for Macrolactin E and Related Macrolactins
The synthesis of the 24-membered macrolide core of macrolactins presents considerable challenges due to the presence of multiple stereocenters and conjugated diene systems. asm.orgmdpi.com Early synthetic efforts have paved the way for more refined and efficient strategies. asm.orgnih.gov
The total synthesis of (+)-Macrolactin E was achieved as part of a unified and convergent strategy that also yielded (−)-macrolactin A and (−)-macrolactinic acid. acs.org This approach underscores the efficiency of a convergent synthesis, where complex molecules are assembled from smaller, independently synthesized fragments. Such strategies allow for flexibility and the late-stage introduction of structural diversity. oup.comoup.com
A key aspect of macrolactin synthesis is the precise control of stereochemistry. Stereocontrolled methods are essential to establish the correct spatial arrangement of substituents around the macrolactone ring, which is crucial for biological activity. acs.orgacs.org For instance, the synthesis of a seco-precursor of macrolactin A utilized a highly convergent and stereoselective route to construct the characteristic diene units. researchgate.net The development of novel synthons, such as a bifunctional 1,3-diol synthon, has been instrumental in introducing key stereogenic centers with high control. acs.org
The construction of the complex polyene framework of macrolactins relies on a toolkit of powerful organic reactions.
Palladium-Catalyzed Stille Cross-Coupling: This reaction has proven to be a cornerstone in the synthesis of this compound and its relatives. acs.org It is extensively used for the stereospecific formation of the three isolated diene systems within the macrolide structure, including the crucial macrocyclization step. acs.orgscite.ai The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex, and is highly effective for creating carbon-carbon bonds in complex settings. libretexts.orgwikipedia.org
Wittig and Horner-Emmons Reactions: These olefination reactions are fundamental for the construction of the conjugated dienes in macrolactin synthesis. oup.comoup.com The Wittig reaction employs a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene, while the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses a phosphonate (B1237965) carbanion. thieme-connect.deacs.org These reactions offer good control over the geometry of the resulting double bonds, which is critical for establishing the E,Z- and E,E-diene configurations found in macrolactins. oup.comresearchgate.net For example, a highly convergent route to a seco-precursor of macrolactin A utilized both Wittig and Horner-Emmons reactions to construct the conjugated dienes. oup.comoup.com
Semi-Synthetic Modifications and Derivative Generation
While total synthesis provides access to the core macrolactin structure, semi-synthesis, which involves the chemical modification of the natural product, is a valuable strategy for generating derivatives. These modifications can be used to probe structure-activity relationships and potentially enhance biological activity. researchgate.netresearchgate.net For example, the isolation of various macrolactins with different substituents from natural sources, such as 7-O-malonyl macrolactin A, highlights the importance of functional group modifications. asm.org The generation of semi-synthetic derivatives of macrolactin F has been used to elucidate the structure of other macrolactins. mdpi.com
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For macrolactins, these studies aim to identify the key structural features responsible for their antimicrobial, antiviral, and anti-inflammatory effects. researchgate.netvulcanchem.com
Research has shown that modifications at specific positions on the macrolactin ring can have a significant impact on biological activity.
C-7 Residue: The substituent at the C-7 position appears to play a critical role in the biological activity of macrolactins. Studies on derivatives like 7-O-malonyl macrolactin A and 7-O-succinyl macrolactin A have shown that the presence of an ester group at C-7 can lead to enhanced antibacterial activity compared to the parent compound, macrolactin A. nih.gov The inductive and resonance effects of side chains at C-7, such as a 5-hydroxyhept-3-enoate moiety, have been correlated with potent antibacterial activity. nih.gov
Epoxy Ring: The presence of an epoxy ring is another structural feature that can significantly influence the biological profile of macrolactins. For instance, 7,13-epoxyl-macrolactin A demonstrated a notable inhibitory effect on the expression of inducible nitric oxide and cytokines, suggesting that the epoxy ring contributes to its anti-inflammatory activity. mdpi.commdpi.comsemanticscholar.org This highlights that the introduction of conformational constraints and additional functional groups through epoxidation can be a valuable strategy for modulating bioactivity. mdpi.com
The table below summarizes the structural features of various macrolactin compounds.
| Compound Name | Molecular Formula | Key Structural Features |
| Macrolactin A | C24H34O5 | Parent aglycone with hydroxyl groups. asm.org |
| This compound | C24H32O5 | Contains a carbonyl group at the C-15 position instead of a hydroxyl group. vulcanchem.com |
| 7,13-epoxyl-macrolactin A | C24H32O5 | Features an epoxy ring formed between C-7 and C-13. mdpi.comsemanticscholar.org |
| 7-O-malonyl macrolactin A | C27H36O8 | Has a malonyl group attached at the C-7 hydroxyl position. asm.orgnih.gov |
| 7-O-succinyl macrolactin A | C28H38O8 | Contains a succinyl group at the C-7 position. mdpi.com |
| 7-O-2′E-butenoyl macrolactin A | C28H38O6 | Possesses a butenoyl group at the C-7 position. nih.gov |
Biological Activities and Mechanistic Elucidation in Vitro and Pre Clinical Models
Antibacterial Activities and Spectrum of Action
Antibacterial Activities and Spectrum of Action
Macrolactin E has demonstrated inhibitory activity against a variety of bacteria, although its efficacy varies between Gram-positive and Gram-negative species.
Studies have shown that this compound is active against certain Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). researchgate.netkoreascience.kr However, its activity against vancomycin-resistant Enterococcus (VRE) and Enterococcus faecalis has been shown to be limited or absent in some studies. researchgate.netkoreascience.kr
In a disc diffusion assay, this compound, along with Macrolactin F, demonstrated activity against MRSA but was not effective against VRE. koreascience.kr This suggests a degree of selectivity in its action against different types of Gram-positive bacteria. The principal structural difference between macrolactins that are active against VRE (like Macrolactin A, 7-O-malonyl macrolactin A, and 7-O-succinyl macrolactin A) and those that are not (this compound and F) is the absence of a hydroxyl group at the C-15 position in the latter. koreascience.kr This structural feature is thought to be important for their antibacterial activity. koreascience.kr
| Target Pathogen | Antibacterial Activity of this compound |
| Staphylococcus aureus | Active researchgate.netkoreascience.kr |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active researchgate.netkoreascience.kr |
| Vancomycin-resistant Enterococcus (VRE) | Not Active researchgate.netkoreascience.kr |
| Enterococcus faecalis | Not Active koreascience.kr |
The activity of macrolactins, as a class, extends to some Gram-negative bacteria. researchgate.net However, specific data for this compound against a wide range of Gram-negative pathogens is not as extensively documented as for other macrolactins like Macrolactin A. Some studies have indicated that certain macrolactins show no inhibitory activity against Escherichia coli. mdpi.com
On the other hand, macrolactins, in general, have been reported to possess biocontrol activity against several plant pathogens, including Ralstonia solanacearum and Agrobacterium tumefaciens. frontiersin.orgresearchgate.netnih.govresearchgate.net One study identified a gene cluster in Bacillus velezensis B4-7 responsible for the synthesis of this compound, which is suggested to contribute to the strain's broad-spectrum antibacterial activity. frontiersin.org This suggests a potential role for this compound in the inhibition of Gram-negative plant pathogens.
| Target Pathogen | Reported Antibacterial Activity of Macrolactins (General) |
| Escherichia coli | Some macrolactins are active, while others are not. mdpi.commdpi.comnih.gov |
| Burkholderia cepacia | A derivative of Macrolactin A showed activity against a small-colony variant. nih.gov |
| Ralstonia solanacearum | Macrolactins have shown inhibitory effects. frontiersin.orgfrontiersin.orgresearchgate.net |
| Agrobacterium tumefaciens | Macrolactins contribute to biocontrol by inhibiting cell division. researchgate.netnih.govresearchgate.netmdpi.com |
Molecular and Cellular Mechanisms of Antibacterial Action
The antibacterial effects of macrolactins are attributed to several distinct molecular and cellular mechanisms.
A significant mechanism of action for macrolactins, particularly Macrolactin A, is the inhibition of bacterial protein synthesis. researchgate.netnih.govbiorxiv.orgresearchgate.net Research has demonstrated that Macrolactin A targets the translation elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis. researchgate.netnih.govbiorxiv.orgresearchgate.net By binding to EF-Tu, Macrolactin A inhibits the initial step of the elongation cycle. researchgate.netnih.gov Molecular modeling suggests that the macrolactin molecule can form non-covalent bonds with amino acids at the interface of domains 1 and 2 of EF-Tu. researchgate.netbiorxiv.orgresearchgate.net This mode of action is similar to that of elfamycin-like antibiotics, which also target EF-Tu. researchgate.netnih.gov While this mechanism has been elucidated for Macrolactin A, it is plausible that this compound shares a similar target, given the structural similarities within the macrolactin family.
Some studies on macrolactins, such as the newly discovered Macrolactin XY, suggest that they can exert their antibacterial effect by disrupting the integrity and permeability of the bacterial cell membrane. nih.govnih.govresearchgate.net This disruption can lead to leakage of cellular contents and ultimately cell death. While this mechanism has been specifically investigated for other macrolactins, it represents a potential mode of action for this compound that warrants further investigation.
Molecular and Cellular Mechanisms of Antibacterial Action
Enzyme-Specific Inhibition (e.g., Peptide Deformylase, FabG)
While specific studies on this compound's direct inhibition of peptide deformylase (PDF) and β-ketoacyl-ACP reductase (FabG) are not extensively detailed in the available research, the broader class of macrolactins has demonstrated inhibitory activity against these crucial bacterial enzymes. For instance, Macrolactin N is a known inhibitor of bacterial peptide deformylase. biorxiv.orgtandfonline.comresearchgate.net Peptide deformylase is an essential enzyme in bacteria that removes the formyl group from the N-terminus of newly synthesized proteins, a critical step in protein maturation. besjournal.comscience.gov Its absence in mammalian cells makes it an attractive target for antibacterial agents. acs.org The inhibition of PDF by compounds like macrolactins can lead to the cessation of bacterial protein synthesis. tandfonline.com
Similarly, other macrolactin analogues, specifically macrolactin S and macrolactin B, have been shown to selectively inhibit FabG, an NADPH-dependent β-ketoacyl-ACP reductase. biorxiv.orgnih.gov This enzyme is a key component of the type II fatty acid synthesis (FAS) pathway in bacteria, which is responsible for producing essential fatty acids for bacterial membranes. nih.govfrontiersin.orgcapes.gov.br The inhibition of FabG disrupts this pathway, leading to antibacterial effects. frontiersin.org Although direct evidence for this compound is pending, the established activity of its structural relatives suggests a potential for similar enzymatic inhibition.
Antifungal Activities
Macrolactin compounds have demonstrated notable antifungal properties against a range of fungal species, including significant plant pathogens.
Macrolactin A, a closely related compound to this compound, has shown significant antifungal activity against the soil-borne phytopathogen Fusarium oxysporum, which is responsible for wilt diseases in a multitude of plants. tandfonline.comresearchgate.net Studies have demonstrated that macrolactins can inhibit the growth of F. oxysporum. nih.govfrontiersin.orgnih.gov For instance, macrolactin A produced by Bacillus subtilis BS-58 was found to be the active metabolite responsible for the inhibition of F. oxysporum. nih.govnih.govcapes.gov.br
Similarly, activity against Rhizoctonia solani, another widespread phytopathogen causing diseases like root rot and damping-off, has been reported for macrolactins. tandfonline.comresearchgate.netnih.gov The antifungal action involves mechanisms such as causing perforation, cell wall lysis, and cytoplasmic disintegration in the fungal hyphae. nih.govnih.gov
Furthermore, macrolactins, including macrolactin A, have exhibited antifungal activity against Pestalotiopsis theae, the causative agent of gray tea blight in tea leaves. tandfonline.comresearchgate.net This highlights the potential of macrolactin compounds in agricultural applications for controlling fungal diseases.
Table 1: Antifungal Activity of Macrolactin A against Phytopathogens
| Fungal Species | Type of Inhibition | Reference |
|---|---|---|
| Fusarium oxysporum | Growth inhibition, metabolite-driven | tandfonline.comresearchgate.netnih.govfrontiersin.orgnih.gov |
| Rhizoctonia solani | Growth inhibition, hyphal disintegration | tandfonline.comresearchgate.netnih.gov |
| Pestalotiopsis theae | Antifungal activity | tandfonline.comresearchgate.net |
The antifungal spectrum of macrolactins extends to other significant fungal species such as Botrytis cinerea, the causal agent of gray mold disease in many fruits and vegetables. jmb.or.krjmb.or.kr Macrolactin A has been shown to be effective in inhibiting the growth of B. cinerea. jmb.or.krjmb.or.kr More specifically, Macrolactin R, another member of the macrolactin family, demonstrated significant inhibitory effects on the spore germination, germ tube elongation, and mycelial growth of B. cinerea. nih.gov The mechanism of action for Macrolactin R involves disrupting the membrane structure of B. cinerea, leading to increased membrane permeability and leakage of cellular components, ultimately causing cell death. nih.govresearchgate.net The minimum inhibitory concentration (MIC) of macrolactin R against B. cinerea was reported to be 12.5 mg/L, with EC50 values of 1.93 mg/L for spore inhibition and 2.88 mg/L for mycelial growth inhibition. nih.gov
Antiviral Activities
Macrolactin A, a parent compound in the macrolactin family, has demonstrated significant antiviral properties, suggesting potential for related compounds like this compound.
Research has shown that Macrolactin A exhibits inhibitory activity against Herpes Simplex Viruses (HSV), including both type I and type II. researchgate.netchemrxiv.org HSV are common human pathogens responsible for a range of infections. scielo.brnih.govmedsci.org
Furthermore, Macrolactin A has been found to protect T-lymphoblast cells from replication of the Human Immunodeficiency Virus (HIV). researchgate.netchemrxiv.orgresearchgate.net HIV is the retrovirus that causes Acquired Immunodeficiency Syndrome (AIDS), a major global health concern. nih.gov The ability of macrolactins to interfere with the replication cycle of these viruses highlights their potential as antiviral lead compounds. chemrxiv.orgnih.gov
Anticancer and Cytotoxic Activities (In vitro cell line studies)
The macrolactin class of compounds, including the well-studied Macrolactin A, has shown promising anticancer and cytotoxic effects in various in vitro studies. frontiersin.org Macrolactin A has been observed to inhibit the proliferation of B16-F10 murine melanoma cells. researchgate.netchemrxiv.org
Derivatives of macrolactin A, such as 7-O-succinyl macrolactin A (SMA), have also been investigated for their antitumor properties. SMA has demonstrated cytotoxic effects on several human glioblastoma cell lines, including U87MG, U251MG, and LN229. nih.gov It has been shown to affect cell viability and inhibit the migration and invasion of these cancer cells in a concentration-dependent manner. nih.gov Combination therapy studies have also suggested that SMA could work synergistically with existing chemotherapeutic drugs like temozolomide (B1682018) against glioblastoma. oncotarget.com The anti-tumor activity of SMA is thought to be mediated through the suppression of pathways like PI3K/Akt. nih.gov
Table 2: In Vitro Cytotoxic Activity of Macrolactin Derivatives
| Cell Line | Compound | Effect | Reference |
|---|---|---|---|
| B16-F10 (murine melanoma) | Macrolactin A | Inhibition of proliferation | researchgate.netchemrxiv.org |
| U87MG (human glioblastoma) | 7-O-succinyl macrolactin A (SMA) | Cytotoxic, anti-migratory, anti-invasive | nih.gov |
| U251MG (human glioblastoma) | 7-O-succinyl macrolactin A (SMA) | Cytotoxic, anti-migratory, anti-invasive | nih.gov |
| LN229 (human glioblastoma) | 7-O-succinyl macrolactin A (SMA) | Cytotoxic, anti-migratory, anti-invasive | nih.gov |
Inhibition of Cancer Cell Proliferation (e.g., murine melanoma cells)
Macrolactins have demonstrated notable capabilities in inhibiting the proliferation of various cancer cells. frontiersin.org Early studies highlighted that Macrolactin A is an inhibitor of B16-F10 murine melanoma cancer cells in in vitro assays. nih.govnih.gov This antiproliferative effect is not limited to melanoma. For instance, the derivative 7-O-succinyl macrolactin A (SMA) has been shown to suppress the proliferation of several cancer cell lines. plos.org Research on murine colon carcinoma (CT26) cells revealed that SMA significantly inhibited their ability to form colonies in a dose-dependent manner. plos.org Similarly, SMA was found to potently inhibit the proliferation of human colon cancer (HT29) and human lung cancer (A549) cells. plos.org
The mechanism underlying this antiproliferative activity is linked to the modulation of critical cellular signaling pathways. In colon cancer cells, SMA has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. plos.orgresearchgate.net Furthermore, SMA has been reported to stabilize the β-catenin destruction complex, leading to reduced nuclear β-catenin and subsequent inhibition of cancer cell proliferation. plos.orgresearchgate.net
Table 1: Inhibitory Effects of Macrolactin Derivatives on Cancer Cell Proliferation
| Compound | Cell Line | Cancer Type | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Macrolactin A | B16-F10 | Murine Melanoma | Inhibition of cell proliferation | nih.govnih.gov |
| 7-O-succinyl macrolactin A (SMA) | CT26 | Murine Colon Carcinoma | Inhibition of colony formation | plos.orgplos.org |
| 7-O-succinyl macrolactin A (SMA) | HT29 | Human Colon Cancer | Inhibition of cell proliferation | plos.org |
| 7-O-succinyl macrolactin A (SMA) | A549 | Human Lung Cancer | Inhibition of cell proliferation | plos.org |
Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several macrolactin compounds have been identified as potent inhibitors of angiogenesis. nih.govmdpi.com Studies have shown that Macrolactin A (MA) and its derivative, 7-O-succinyl macrolactin A (SMA), effectively inhibit angiogenesis both in vitro and in vivo. nih.govspandidos-publications.com
In in vitro models using human umbilical vein endothelial cells (HUVECs), both MA and SMA were found to inhibit tube formation and cell migration stimulated by vascular endothelial growth factor (VEGF). nih.govarvojournals.org SMA generally exhibited stronger anti-angiogenic activity than MA. nih.govoncotarget.com This anti-angiogenic effect was also observed in a chick chorioallantoic membrane (CAM) assay, where SMA suppressed tumor-induced angiogenesis in a dose-dependent manner. nih.govoncotarget.com
The mechanistic basis for these anti-angiogenic effects involves the inhibition of key signaling pathways. Research has demonstrated that MA and SMA mediate their effects by inhibiting the class I phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govoncotarget.com This inhibition leads to the downstream suppression of mTOR, p70S6K, and ribosomal S6 phosphorylation. nih.gov Additionally, these macrolactins have been shown to suppress the production of reactive oxygen species (ROS) and the activation of NF-κB, a transcription factor that regulates the expression of pro-angiogenic genes. nih.gov
Anti-inflammatory Activities (Cellular and Molecular Levels)
Macrolactins possess significant anti-inflammatory properties, which have been documented in various cellular and molecular studies. nih.govfrontiersin.orgnih.gov These compounds can modulate the inflammatory responses in immune cells like macrophages and microglia. nih.govdntb.gov.ua The anti-inflammatory actions of macrolactins are attributed to their ability to interfere with the production of pro-inflammatory mediators and regulate key inflammatory signaling pathways. mdpi.comnih.gov
Modulation of Pro-inflammatory Mediator Production and Expression (e.g., inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), Interleukin-6 (IL-6))
A key aspect of the anti-inflammatory activity of macrolactins is their ability to inhibit the production and expression of several pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage and BV2 microglial cells, Macrolactin A (MA), 15-epi-dihydromacrolactin F (DMF), and Macrolactin F (MF) have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov This inhibition, in turn, leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. mdpi.com
Furthermore, these macrolactins also suppress the production of pro-inflammatory cytokines. mdpi.com Studies have demonstrated that MA, DMF, and MF can decrease the LPS-induced production of Interleukin-6 (IL-6). mdpi.com Other research has shown that certain macrolactin derivatives can significantly inhibit the mRNA expression of Interleukin-1β (IL-1β) and IL-6 in LPS-stimulated RAW 264.7 macrophages. researchgate.netsemanticscholar.org For instance, a derivative named 7,13-epoxyl-macrolactin A showed potent inhibition of iNOS, IL-1β, and IL-6 mRNA expression. semanticscholar.orgmdpi.com
Table 2: Modulation of Pro-inflammatory Mediators by Macrolactins in LPS-stimulated Macrophages
| Compound(s) | Mediator | Effect | Cell Line | Reference(s) |
|---|---|---|---|---|
| Macrolactin A, DMF, Macrolactin F | iNOS, COX-2 | Inhibition of protein expression | RAW 264.7, BV2 | mdpi.comnih.gov |
| Macrolactin A, DMF, Macrolactin F | IL-6 | Inhibition of production | RAW 264.7, BV2 | mdpi.com |
| 7,13-epoxyl-macrolactin A | iNOS, IL-1β, IL-6 | Inhibition of mRNA expression | RAW 264.7 | semanticscholar.orgmdpi.com |
Regulation of Cellular Signaling Pathways (e.g., BACH1, HO-1/Nrf2, TLR4)
The anti-inflammatory effects of macrolactins are underpinned by their ability to regulate crucial intracellular signaling pathways. nih.gov A significant mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory response to LPS. mdpi.comnih.gov Macrolactins have been shown to inhibit the expression of TLR4 protein that is induced by LPS stimulation. nih.gov
This regulation of TLR4 is connected to the heme oxygenase-1 (HO-1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress and inflammation. mdpi.comnih.gov Macrolactins such as MA, DMF, and MF have been found to upregulate the expression of HO-1. nih.govdntb.gov.ua This upregulation is achieved by modulating the transcription factors Nrf2 (an activator) and BTB and CNC homology 1 (BACH1), which acts as a repressor of the HO-1 gene. nih.gov By promoting the expression of Nrf2 and down-regulating BACH1, macrolactins enhance HO-1 expression, which in turn contributes to the inhibition of the TLR4-mediated inflammatory cascade. nih.govresearchgate.net The activation of the Nrf2/HO-1 axis is a key strategy by which these compounds exert their cellular protective and anti-inflammatory effects. mdpi.comnih.gov
Other Reported Biological Activities (e.g., Phosphatase Inhibitory Activity)
Beyond their anticancer and anti-inflammatory properties, macrolactins have been reported to possess a variety of other biological activities. frontiersin.orgnih.gov One of the notable activities is their phosphatase inhibitory activity. frontiersin.orgnih.gov This particular property has been linked to the ability of macrolactins to protect T-lymphocytes from HIV infection. frontiersin.orgnih.gov While the precise mechanisms are still under investigation, the inhibition of specific protein phosphatases is thought to interfere with the viral life cycle. researchgate.net This antiviral activity, first noted with the discovery of macrolactins, highlights the diverse therapeutic potential of this class of compounds. nih.gov
Ecological Roles and Environmental Interactions of Macrolactins
Influence on Microbial Community Dynamics in Soil Environments
The introduction of macrolactins into the soil can significantly alter the existing microbial community's structure and diversity. nih.govfrontiersin.org This disruption is a direct consequence of their antibiotic properties, which selectively inhibit the growth of susceptible bacterial populations.
Specifically, studies have observed a significant decrease in the relative abundance of phyla such as Acidobacteria and Actinobacteria. nih.govbiorxiv.org Conversely, the relative abundance of Proteobacteria and Firmicutes tends to increase. nih.govfrontiersin.org This suggests that certain members of the Proteobacteria and Firmicutes phyla possess a higher resistance to the effects of macrolactins. nih.gov For instance, within the Proteobacteria phylum, genera like Burkholderia, Dyella, and Rhodanobacter have shown an increased relative abundance following macrolactin treatment. nih.govfrontiersin.org These shifts indicate that macrolactins can disrupt the pre-existing balance of the soil bacterial community, favoring the proliferation of resistant groups by reducing competition from sensitive ones. nih.govfrontiersin.org
Table 1: Effect of Macrolactin Treatment on the Relative Abundance of Soil Bacterial Phyla
| Bacterial Phylum | Relative Abundance in Control Soil (%) | Relative Abundance in Macrolactin-Treated Soil (%) | Change |
|---|---|---|---|
| Acidobacteria | 24.2 | 8.9 | Decrease |
| Actinobacteria | 19.7 | 8.8 | Decrease |
| Proteobacteria | 28.8 | 68.3 | Increase |
| Firmicutes | 0.47 | 0.94 | Increase |
| Verrucomicrobia | 4.9 | 3.3 | Decrease |
Data sourced from a study involving the application of a macrolactin mixture isolated from Bacillus amyloliquefaciens NJN-6. nih.gov
The introduction of antibiotics into an environment can create selective pressure for the development and proliferation of antibiotic resistance genes (ARGs). nih.gov Metagenomic analysis of soil treated with macrolactin A (McA) has shown that it can affect the representation of ARGs within the bacterial community. biorxiv.orgbiorxiv.org
Exposure to both low and high doses of McA was found to alter the abundance of genes associated with resistance to several classes of antibiotics, including elfamycin, glycopeptides, fluoroquinolones, rifampicin, and macrolides. biorxiv.org Interestingly, a low dose of McA led to changes in a larger number of ARGs compared to a high dose. biorxiv.org
Furthermore, the application of macrolactins has been shown to reduce the copy number of the polyketide synthase (PKS) gene, which is responsible for the production of macrolactin itself. nih.govfrontiersin.orgnih.gov This suggests that the external application of this antibiotic can inhibit the intrinsic populations of bacteria that naturally produce it. nih.govfrontiersin.org
Role in Plant-Microbe Interactions
Macrolactins are key mediators in the complex relationships between plants and soil microbes. frontiersin.orgfrontiersin.org Their antimicrobial properties make them effective agents in protecting plants from pathogenic microorganisms.
Macrolactins have demonstrated significant potential as biocontrol agents against a variety of bacterial and fungal plant pathogens. frontiersin.orgfrontiersin.orgnih.govcapes.gov.br They have been shown to be effective in suppressing diseases caused by pathogens such as Fusarium oxysporum, Rhizoctonia solani, and Ralstonia solanacearum. frontiersin.orgresearchgate.netcapes.gov.brnih.gov
For example, macrolactin A produced by Bacillus subtilis BS-58 has been shown to inhibit the growth of F. oxysporum and R. solani by causing perforation, cell wall lysis, and cytoplasmic disintegration of the fungal hyphae. frontiersin.orgcapes.gov.brresearchgate.net Seed treatment with this strain significantly reduced seedling mortality in amaranth (B1665344) grown in pathogen-infested soil. nih.govcapes.gov.brresearchgate.net The biocontrol efficacy was found to be comparable to the chemical fungicide carbendazim. capes.gov.brresearchgate.net
Similarly, macrolactins isolated from Bacillus amyloliquefaciens NJN-6 have shown potent antagonistic activity against R. solanacearum, a bacterium that causes bacterial wilt in many crops. capes.gov.brnih.gov
By inhibiting the growth of pathogenic organisms, macrolactins help to create a soil environment that is more conducive to healthy plant growth. nih.govfrontiersin.org The production of macrolactins by beneficial bacteria like Bacillus species is a key mechanism by which these microbes protect plants from disease. plos.org The presence of genes for macrolactin synthesis, such as the mln operon, in the genome of these bacteria underscores their role in plant-associated defense. frontiersin.orgplos.org The application of macrolactin-producing bacteria or the compounds themselves can therefore be a strategy to enhance the natural pathogen-suppressive capacity of agricultural soils. nih.govfrontiersin.org
Analytical and Spectroscopic Characterization Methodologies for Macrolactin E
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of Macrolactin E. measurlabs.combioanalysis-zone.com This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com For instance, in the analysis of related macrolactin compounds, HRMS has been used to determine molecular formulas with high accuracy. mdpi.comsemanticscholar.org The high resolving power of HRMS instruments enables the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov This level of precision is essential for confirming the identity of this compound and distinguishing it from other closely related macrolactins that may be present in a sample. koreascience.krresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed molecular structure of this compound. ebsco.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms within the molecule. koreascience.krresearchgate.net
In a study of macrolactin compounds isolated from Bacillus polyfermenticus KJS-2, which included this compound, ¹H and ¹³C NMR data were acquired. koreascience.kr The chemical shifts observed in these spectra provide information about the electronic environment of each proton and carbon atom, respectively. ebsco.com
2D NMR (COSY, DEPT, HMQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete chemical structure of complex molecules like this compound. semanticscholar.orgyoutube.com These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish the sequence of protons in spin systems within the molecule. emerypharma.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, which aids in assigning carbon signals. emerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu This is a crucial step in assigning the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu These correlations are vital for connecting the different spin systems and piecing together the entire structure of this compound. semanticscholar.org
In the structural determination of macrolactins from Bacillus polyfermenticus KJS-2, COSY, DEPT, HMQC, and HMBC experiments were collectively used to identify this compound. koreascience.kr
Chromatographic Techniques for Analysis and Quantification (e.g., HPLC, LC-MS)
Chromatographic techniques are fundamental for the isolation, purification, and quantification of this compound from complex mixtures, such as bacterial fermentation broths. koreascience.krfrontiersin.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating macrolactins. frontiersin.orgscience.gov Reversed-phase HPLC, often using a C18 column, is a common method for purification. nih.govnih.gov For example, in the purification of macrolactins from Bacillus subtilis, preparative reversed-phase HPLC was employed with a methanol-water or acetonitrile-water gradient. nih.gov The elution of compounds is typically monitored by a UV detector. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govresearchgate.net This hyphenated technique is highly sensitive and selective, making it ideal for both the identification and quantification of this compound in various samples. researchgate.net The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and molecular weight determination. nih.gov This method was utilized in the analysis of macrolactin J, a related compound, where LC-MS played a role in its identification. researchgate.net
Below is a table summarizing the chromatographic conditions that have been used for the analysis of macrolactins.
| Parameter | HPLC Conditions for Macrolactin Analysis | LC-MS Conditions for General Analyte Quantification |
| Column | Nucleosil 100-7 C₁₈ (250 x 21 mm) nih.gov | Agilent Poroshell 120 C₁₈ (50 x 3.0 mm, 2.7 µm) nih.gov |
| Mobile Phase | Gradient of 0.5% acetic acid in 51% MeOH (A) and 0.5% acetic acid in 56% MeOH (B) nih.gov | Isocratic elution of 5 mM formic acid in water and acetonitrile (B52724) (84:16, v/v) nih.gov |
| Flow Rate | 20 ml/min nih.gov | 0.3 mL/min nih.gov |
| Detection | UV at 280 nm nih.gov | Mass Spectrometry (Triple Quadrupole with ESI) nih.gov |
Future Research Directions and Academic Perspectives on Macrolactin E
Further Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of macrolactins, including Macrolactin E, is known to occur through a type I polyketide synthase (PKS) pathway. researchgate.net However, the precise enzymatic machinery and regulatory networks governing the production of this compound remain to be fully elucidated. Future research will likely focus on identifying and characterizing the specific enzymes responsible for the unique structural features of this compound, such as the carbonyl group at the C-15 position. vulcanchem.com
Key research questions in this area include:
What are the specific functions of the individual domains within the this compound PKS gene cluster?
How are the "tailoring" enzymes, such as those responsible for glycosylation and acylation, regulated to produce the final this compound structure? researchgate.net
Are there novel or undiscovered enzymes involved in the biosynthetic pathway that could be harnessed for biotechnological applications?
Recent studies have shown that the expression of tailoring enzyme genes, such as bmmGT3, can be influenced by environmental cues, leading to shifts in macrolactin composition. acs.org Further investigation into these regulatory mechanisms will be crucial for understanding and manipulating this compound production.
Exploration of Novel this compound Analogues for Specific Biological Targets
The diverse biological activities of the macrolactin family, including antibacterial, antiviral, anti-inflammatory, and antitumor effects, provide a strong rationale for the exploration of novel this compound analogues. nih.govmdpi.com The structural variations among different macrolactins are known to influence their biological activity. For instance, the presence of a methoxy (B1213986) group at the C-15 position in Macrolactin XY enhances its antibacterial activity against Enterococcus faecalis. vulcanchem.com This suggests that the carbonyl group at C-15 in this compound may confer unique biological properties that warrant further investigation. vulcanchem.com
Future efforts in this domain will likely involve:
Combinatorial Biosynthesis: Utilizing genetic engineering techniques to modify the this compound biosynthetic pathway to create a library of novel analogues. researchgate.net This could involve swapping PKS domains or introducing new tailoring enzymes.
Semi-synthesis: Chemically modifying the this compound scaffold to generate derivatives with improved potency, selectivity, or pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the biological activity of newly generated analogues to identify key structural motifs responsible for specific biological effects. vulcanchem.com
The discovery of new 24-membered macrolactins continues to enrich the understanding of SAR within this compound family, paving the way for the rational design of analogues with tailored biological activities. vulcanchem.com
Advanced Mechanistic Studies at the Molecular and Sub-cellular Levels
While the broader macrolactin family has been shown to exhibit various mechanisms of action, the specific molecular targets of this compound are not yet fully understood. Research on Macrolactin A has revealed its ability to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). biorxiv.orgbiorxiv.org This provides a potential framework for investigating the mechanism of this compound. vulcanchem.com
Future mechanistic studies should employ a range of advanced techniques to pinpoint the precise molecular interactions of this compound:
In Vitro and In Vivo Assays: To confirm its impact on key cellular processes such as protein synthesis, DNA replication, and cell division. biorxiv.org
Target Identification: Utilizing techniques like affinity chromatography and mass spectrometry to identify the specific cellular proteins that bind to this compound.
Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to visualize the interaction between this compound and its molecular target at an atomic level. biorxiv.org
Cellular Imaging: Using advanced microscopy techniques to observe the sub-cellular localization of this compound and its effects on cellular morphology. biorxiv.org
Understanding the precise mechanism of action is critical for the development of this compound as a potential therapeutic agent.
Comprehensive Ecological Impact Assessments and Environmental Fate Studies
As with any bioactive compound, understanding the ecological impact and environmental fate of this compound is crucial, particularly if it is to be considered for large-scale applications such as in agriculture. Studies on macrolactins have shown that they can alter soil microbial community structure and the abundance of certain bacterial phyla. nih.govnih.gov
Future research in this area should focus on:
Biodegradation Studies: Determining the rate and pathways of this compound degradation in different environmental matrices, such as soil and water.
Ecotoxicity Testing: Assessing the potential toxicity of this compound to a range of non-target organisms, including beneficial soil microbes, insects, and aquatic life.
Impact on Biogeochemical Cycles: Investigating whether the application of this compound could affect key soil processes like nutrient cycling. biorxiv.org
Development of Bioremediation Strategies: Exploring methods to mitigate any potential negative environmental impacts.
A thorough understanding of the environmental behavior of this compound will be essential for ensuring its sustainable use.
Integration with Synthetic Biology and Metabolic Engineering for Sustainable Production
The natural production of this compound by microorganisms can be limited, hindering its large-scale application. asm.org Synthetic biology and metabolic engineering offer powerful tools to overcome these limitations and develop sustainable production platforms. frontiersin.orgnih.gov
Key strategies in this area include:
Host Strain Optimization: Engineering microbial chassis, such as Bacillus subtilis or Escherichia coli, for enhanced production of this compound. nih.gov This could involve knocking out competing metabolic pathways or overexpressing key biosynthetic genes. frontiersin.org
Pathway Engineering: Reconstructing and optimizing the this compound biosynthetic pathway in a heterologous host. openaccessjournals.com
Fermentation Process Optimization: Developing and scaling up fermentation processes to maximize the yield and purity of this compound.
The integration of systems biology with synthetic biology will be instrumental in creating high-performance microbial strains for the industrial-scale production of this compound and its analogues. openaccessjournals.com
Development of Advanced Analytical Platforms for Macrolactin Metabolomics
The study of macrolactins and their biological effects will be greatly facilitated by the development of advanced analytical platforms for metabolomics. Untargeted metabolomics, which aims to detect as many metabolites as possible in a biological sample, is a powerful tool for discovering novel macrolactin derivatives and understanding their metabolic context. researchgate.netresearchgate.net
Future advancements in this area will likely focus on:
High-Throughput Screening: Developing rapid and sensitive methods for the detection and quantification of this compound and its analogues in complex biological samples. researchgate.net
LC-MS and NMR advancements: Improving the resolution and sensitivity of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of novel macrolactins. acs.orgresearchgate.net
Data Analysis and Interpretation: Creating sophisticated bioinformatics tools and databases for the analysis and interpretation of large-scale metabolomics datasets. researchgate.netmetaboanalyst.ca
Targeted Metabolomics: Developing targeted assays for the precise quantification of this compound and its key metabolites in biological systems. biocrates.com
These advanced analytical platforms will be essential for accelerating research in all areas of this compound science, from biosynthesis to biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
